Cas no 589-21-9 ((4-Bromophenyl)hydrazine)
(4-Bromophenyl)hydrazine Chemical and Physical Properties
Names and Identifiers
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- (4-Bromophenyl)hydrazine
- 4-BROMO PHENYL HYDRAZINE
- P-BROMOPHENYL HYDRAZINE
- P-BROMOPHENYL HYDRAZINE CP
- (4-bromo-2-phenyl)-hydrazine
- (4-bromophenyl)diazane
- 4-Br-phenylhydrazine
- Hydrazine,(4-bromophenyl)
- Hydrazine,(p-bromophenyl)
- para-bromophenylhydrazine
- (4-Bromo-phenyl)-hydrazine
- p-Bromophenylhydrazine
- 4-bromophenylhydrazine
- Hydrazine, (4-bromophenyl)-
- (p-Bromophenyl)hydrazine
- 1-Bromo-4-hydrazinobenzene
- Hydrazine, (p-bromophenyl)-
- NRESDXFFSNBDGP-UHFFFAOYSA-N
- 1D906VQ17M
- p-Bromphenylhydrazin
- PubChem21916
- 4-bromophenyl hydrazine
- 4-bromo-phenyl hydrazine
- (4-bromophenyl)-Hydrazine
- TimTec1_005956
- 1-(4-Bromophenyl)hydr
- Hydrazine,(4-bromophenyl)-
- DTXSID80207631
- AKOS000312970
- NCGC00173351-01
- NSC-190724
- Hydrazine, 1-(p-bromophenyl)-
- EINECS 209-640-7
- HMS1550O16
- PS-3070
- SCHEMBL7151
- NSC190724
- CS-0060253
- 1-(4-Bromophenyl)hydrazine
- NS00034040
- 2-IODOTETRAFLUOROETHYLTRIFLUOROMETHYLETHER
- 589-21-9
- FT-0617693
- UNII-1D906VQ17M
- NSC 190724
- SY101512
- 1-(4-Bromophenyl)hydrazine #
- BB 0249756
- W16688
- MFCD01935685
- A832075
- P-BROMOPHENYLHYDRAZINE [MI]
- Q27252272
- BBL009630
- STK697361
- DTXCID30130122
- Hydrazine, (4-bromophenyl)-, hydrochloride
- ALBB-024948
- hydrazine, (4-bromo)phenyl-
- DB-072544
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- MDL: MFCD01935685
- Inchi: 1S/C6H7BrN2/c7-5-1-3-6(9-8)4-2-5/h1-4,9H,8H2
- InChI Key: NRESDXFFSNBDGP-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)NN
Computed Properties
- Exact Mass: 185.97900
- Monoisotopic Mass: 185.979
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 79.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.3
- Topological Polar Surface Area: 38
Experimental Properties
- Density: 1.5672 (rough estimate)
- Melting Point: 102-104
- Boiling Point: 285.6°Cat760mmHg
- Flash Point: 126.5°C
- Refractive Index: 1.5500 (estimate)
- PSA: 38.05000
- LogP: 2.50800
(4-Bromophenyl)hydrazine Security Information
- Hazard Statement: Irritant
-
Hazardous Material Identification:
(4-Bromophenyl)hydrazine Customs Data
- HS CODE:2928000090
- Customs Data:
China Customs Code:
2928000090Overview:
2928000090 Other hydrazine(Hydrazine)And chlorhexidine(hydroxylamine)Organic derivatives of.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2928000090 other organic derivatives of hydrazine or of hydroxylamine VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
(4-Bromophenyl)hydrazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A250000100-250mg |
4-Bromophenylhydrazine |
589-21-9 | 98% | 250mg |
$693.60 | 2023-09-01 | |
| Alichem | A250000100-500mg |
4-Bromophenylhydrazine |
589-21-9 | 98% | 500mg |
$1068.20 | 2023-09-01 | |
| Alichem | A250000100-1g |
4-Bromophenylhydrazine |
589-21-9 | 98% | 1g |
$1634.45 | 2023-09-01 | |
| Chemenu | CM307989-10g |
(4-Bromophenyl)hydrazine |
589-21-9 | 95+% | 10g |
$296 | 2021-06-16 | |
| Fluorochem | 224144-1g |
4-Bromophenyl)hydrazine |
589-21-9 | 95% | 1g |
£40.00 | 2022-02-28 | |
| Apollo Scientific | OR016911-1g |
4-Bromophenylhydrazine |
589-21-9 | 1g |
£42.00 | 2025-02-19 | ||
| Apollo Scientific | OR016911-5g |
4-Bromophenylhydrazine |
589-21-9 | 5g |
£118.00 | 2025-02-19 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B863860-200mg |
4-Bromophenylhydrazine |
589-21-9 | 96% | 200mg |
¥108.00 | 2022-09-02 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B863860-1g |
4-Bromophenylhydrazine |
589-21-9 | 96% | 1g |
¥324.00 | 2022-09-02 | |
| TRC | B700708-10mg |
(4-Bromophenyl)hydrazine |
589-21-9 | 10mg |
$ 50.00 | 2022-06-06 |
(4-Bromophenyl)hydrazine Suppliers
(4-Bromophenyl)hydrazine Related Literature
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Nithya Murugesh,Ramasamy Karvembu,Seenuvasan Vedachalam Org. Biomol. Chem. 2020 18 7884
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2. CCXXII.—Bromination of acyl derivatives of phenylhydrazine. Preparation of 2 : 4-dibromophenylhydrazineJames Ernest Humphries,Roy Evans J. Chem. Soc. Trans. 1925 127 1676
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Jith C. Janardhanan,Kiran James,Anisha Puthuvakkal,Rasmi P. Bhaskaran,Cherumuttathu H. Suresh,Vakayil K. Praveen,Narayanapillai Manoj,Beneesh P. Babu New J. Chem. 2019 43 10166
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4. CXXI.—Action of hydrogen peroxide on carbohydrates in the presence of ferrous sulphate. IVRobert Selby Morrell,James Murray Crofts J. Chem. Soc. Trans. 1903 83 1284
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5. CCXXVI.—The action of halogens upon m- and p-nitrobenzaldehydephenylhydrazonesFrederick Daniel Chattaway,Arthur John Walker J. Chem. Soc. Trans. 1925 127 1687
Additional information on (4-Bromophenyl)hydrazine
Introduction to (4-Bromophenyl)hydrazine and Its Applications in Modern Chemical Biology
(4-Bromophenyl)hydrazine, with the CAS number 589-21-9, is a significant compound in the realm of chemical biology and pharmaceutical research. This heterocyclic organic compound features a bromine substituent on a phenyl ring, which makes it a versatile intermediate in the synthesis of various bioactive molecules. Its unique structural properties have garnered considerable attention from researchers exploring novel therapeutic agents and biochemical pathways.
The compound's molecular structure, characterized by a phenyl ring attached to a hydrazine moiety, positions it as a valuable building block in medicinal chemistry. The presence of the bromine atom enhances its reactivity, allowing for further functionalization through cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular architectures, which are often essential for achieving high selectivity and efficacy in drug design.
In recent years, (4-Bromophenyl)hydrazine has been extensively studied for its potential applications in the development of anticancer agents. Researchers have leveraged its reactivity to synthesize hydrazino derivatives that exhibit inhibitory effects on key enzymes involved in tumor proliferation. For instance, studies have demonstrated that compounds derived from (4-Bromophenyl)hydrazine can interfere with the activity of tyrosine kinases, which are frequently overexpressed in various cancers. This has opened up new avenues for developing targeted therapies that minimize side effects associated with traditional chemotherapeutic approaches.
Moreover, the compound has shown promise in the field of neurobiology. Emerging research indicates that (4-Bromophenyl)hydrazine-based molecules may modulate neurotransmitter systems, potentially offering benefits in treating neurological disorders such as Parkinson's disease and Alzheimer's disease. The bromine atom's ability to participate in polar interactions with biological targets enhances the compound's binding affinity, making it an attractive candidate for drug development. Ongoing studies are exploring its role in modulating the activity of enzymes like monoamine oxidase (MAO), which are implicated in neurodegenerative processes.
The synthesis of (4-Bromophenyl)hydrazine involves well-established organic chemistry protocols, ensuring its availability for research purposes. The compound can be prepared through the bromination of aniline derivatives or by reacting hydrazine with appropriately substituted phenols. These synthetic routes are optimized for high yield and purity, making (4-Bromophenyl)hydrazine a reliable starting material for further chemical transformations.
One of the most compelling aspects of (4-Bromophenyl)hydrazine is its role as a precursor in the synthesis of heterocyclic compounds. Heterocycles are integral to many pharmacologically active molecules due to their ability to mimic natural biological structures and interact with biological targets in specific ways. By serving as a key intermediate, (4-Bromophenyl)hydrazine enables the construction of diverse heterocyclic frameworks, including imidazoles, pyrimidines, and triazines. These heterocycles have been extensively explored for their antimicrobial, anti-inflammatory, and anticancer properties.
The versatility of (4-Bromophenyl)hydrazine is further highlighted by its utility in material science applications. Researchers have utilized this compound to develop novel polymers and coatings with enhanced thermal stability and mechanical strength. The bromine atom's presence facilitates cross-linking reactions that improve material properties, making it valuable for creating advanced materials used in electronics and aerospace industries.
As our understanding of biochemical pathways continues to evolve, the demand for specialized intermediates like (4-Bromophenyl)hydrazine is expected to grow. The compound's unique reactivity and structural features make it indispensable in synthetic chemistry, particularly for constructing complex molecules that mimic biological systems. Future research will likely focus on expanding its applications in drug discovery and material science, leveraging cutting-edge techniques such as computational chemistry and high-throughput screening to identify novel derivatives with enhanced properties.
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